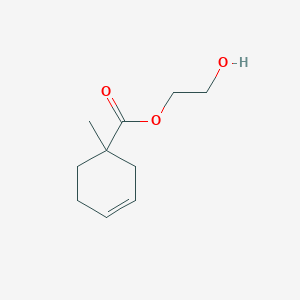
2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cycloalkenes This compound features a cyclohexene ring with a methyl group and a carboxylate ester group, along with a hydroxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate can be achieved through several methods:
Esterification Reaction: One common method involves the esterification of 1-methylcyclohex-3-ene-1-carboxylic acid with 2-hydroxyethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification Reaction: Another approach is the transesterification of methyl 1-methylcyclohex-3-ene-1-carboxylate with 2-hydroxyethanol, using a base catalyst like sodium methoxide. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high purity and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and resins due to its reactive ester group.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The released products can then participate in various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Methyl 1-methylcyclohex-3-ene-1-carboxylate: Similar structure but lacks the hydroxyethyl group.
Ethyl 1-methylcyclohex-3-ene-1-carboxylate: Similar structure with an ethyl ester group instead of hydroxyethyl.
2-Hydroxyethyl cyclohex-3-ene-1-carboxylate: Similar structure but without the methyl group on the cyclohexene ring.
Uniqueness: 2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate is unique due to the presence of both a hydroxyethyl group and a methyl group on the cyclohexene ring
Propriétés
Numéro CAS |
79915-67-6 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-10(5-3-2-4-6-10)9(12)13-8-7-11/h2-3,11H,4-8H2,1H3 |
Clé InChI |
RECJPMPRIAHKAI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=CC1)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


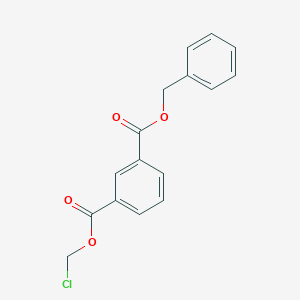
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
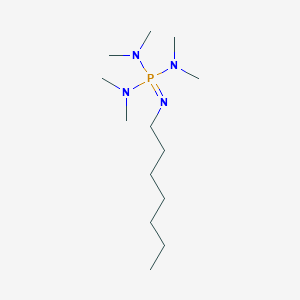
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)

![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)

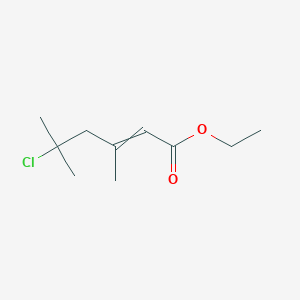
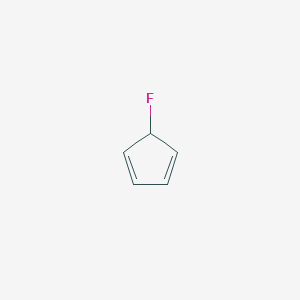

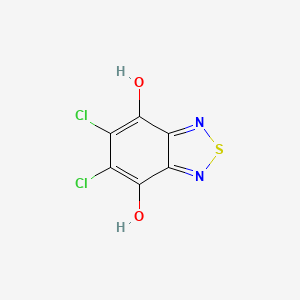

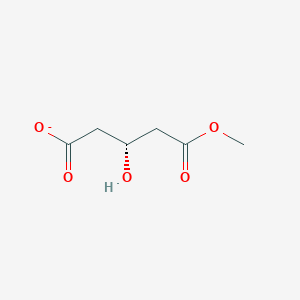
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)
